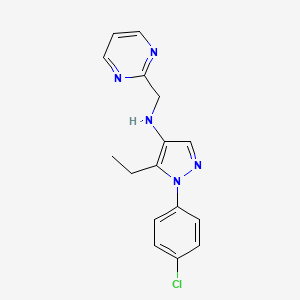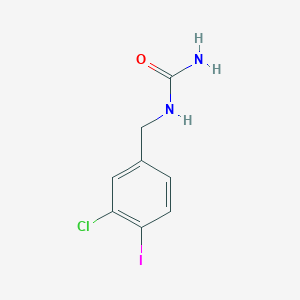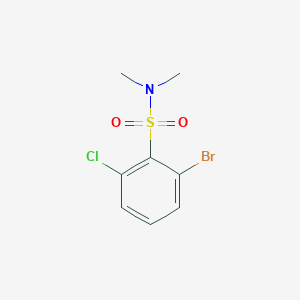
2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide, also known as BCBM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a sulfonamide derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor activities, 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide has been shown to exhibit other biochemical and physiological effects. It has been shown to inhibit the replication of hepatitis C virus and to inhibit the activity of human immunodeficiency virus-1 (HIV-1) reverse transcriptase. 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide has also been shown to inhibit the production of nitric oxide, a molecule involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions. However, 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis. Another area of interest is its potential use as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide and to identify its molecular targets.
Synthesemethoden
The synthesis of 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide involves several steps, starting with the reaction of 2-bromo-6-chlorobenzenesulfonyl chloride with N-methylethanolamine. This is followed by the addition of sodium methoxide and N-methyl-N-(2-methoxyethyl)amine to form the final product. The reaction conditions can be optimized to obtain high yields of 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. 2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
2-bromo-6-chloro-N-(2-methoxyethyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO3S/c1-13(6-7-16-2)17(14,15)10-8(11)4-3-5-9(10)12/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYNIVCZZPIBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)S(=O)(=O)C1=C(C=CC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)

![2-[[4-(4-Bromophenyl)piperidin-1-yl]methyl]pyrimidin-4-amine](/img/structure/B6626505.png)
![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)

![6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626523.png)

![3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide](/img/structure/B6626547.png)


![2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol](/img/structure/B6626578.png)

![2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B6626592.png)